molecular formula C20H18N6Na2O9S B7802563 拉氧头孢钠

拉氧头孢钠

货号 B7802563
分子量: 564.4 g/mol
InChI 键: GRIXGZQULWMCLU-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Latamoxef sodium is a useful research compound. Its molecular formula is C20H18N6Na2O9S and its molecular weight is 564.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Latamoxef sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Latamoxef sodium including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

严重细菌感染的临床疗效

拉氧头孢钠在治疗严重细菌感染方面已显示出显著的疗效。Zu-b (2012) 的一项研究发现,与头孢曲松相比,在患有严重肺部感染的患者中使用拉氧头孢钠可提高有效率和细菌清除率。(Zu-b,2012)

胸外科应用

拉氧头孢钠已被评估其在接受胸外科手术的患者中治疗肺部感染的有效性和安全性。赵晓龙(2010 年)报告了较高的效率和细菌清除率,且不良反应最小,使其成为此类病例的可行选择。(赵晓龙,2010)

新生儿的治疗药物监测

在新生儿败血症的情况下,由于治疗反应的个体差异较大,拉氧头孢的治疗药物监测(TDM)至关重要。钱东等人(2018 年)的一项研究开发并验证了一种简单的 HPLC 方法来测定血浆中的拉氧头孢,突出了其在优化新生儿治疗中的重要性。(钱东等,2018)

AECOPD 和感染的有效性

徐丽云(2012 年)观察到拉氧头孢钠在治疗急性慢性阻塞性肺疾病(AECOPD)方面显示出显着的疗效,且副作用最小,表明其在临床环境中具有更广泛的应用。(徐丽云,2012)

新生儿和婴儿的药代动力学

H. Qi 等人(2019 年)进行了一项研究以了解拉氧头孢在新生儿和幼儿中的药代动力学。他们根据分析提出了一个剂量方案,将体重和出生后年龄作为重要因素。(H. Qi 等,2019)

合成与表征

苟晓军(2010 年)和何露露等人(2019 年)分别通过合成其组分和表征其杂质,为了解拉氧头孢钠做出了贡献。这些研究增加了对其化学性质和制造过程中潜在杂质的了解。(苟晓军,2010)(何露露等,2019)

配伍性研究

余建农(2007 年)和唐干义(2007 年)的研究重点关注拉氧头孢钠与木糖醇和奥硝唑等其他物质结合时的稳定性和配伍性,这对于其安全给药至关重要。(余建农,2007)(唐干义,2007)

属性

IUPAC Name

disodium;7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIXGZQULWMCLU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6Na2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Latamoxef sodium

CAS RN

64953-12-4
Record name Disodium 7-[[carboxylato(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Latamoxef sodium
Reactant of Route 2
Latamoxef sodium
Reactant of Route 3
Latamoxef sodium
Reactant of Route 4
Latamoxef sodium
Reactant of Route 5
Latamoxef sodium
Reactant of Route 6
Latamoxef sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。